

Application Note and Protocol: ^1H NMR Analysis of 7-Bromoquinoline-3-carbonitrile

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Compound of Interest

Compound Name: 7-Bromoquinoline-3-carbonitrile

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the ^1H NMR spectrum of **7-Bromoquinoline-3-carbonitrile**, including quantitative data, experimental protocols, and a structural diagram with proton assignments.

Introduction

7-Bromoquinoline-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such organic molecules. This application note details the ^1H NMR analysis of **7-Bromoquinoline-3-carbonitrile**, providing a reference for its characterization.

Molecular Structure and Proton Numbering

The structure of **7-Bromoquinoline-3-carbonitrile** with the standard IUPAC numbering for the quinoline ring is presented below. The protons are labeled H2, H4, H5, H6, and H8 for assignment purposes in the NMR spectrum.

Figure 1: Molecular Structure of **7-Bromoquinoline-3-carbonitrile** with Proton Labeling.

Quantitative ^1H NMR Data

The ^1H NMR spectrum of **7-Bromoquinoline-3-carbonitrile** was recorded on a 400 MHz instrument using DMSO-d6 as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H5	8.08	d	8.84	1H
H6	7.95	dd	8.72, 1.89	1H
H8	8.38	d	2.02	1H
H2	9.21	d	-	1H
H4	9.13	d	1.52	1H

Table 1: ^1H NMR Spectral Data of **7-Bromoquinoline-3-carbonitrile**.[\[1\]](#)

Experimental Protocol: ^1H NMR Spectroscopy

This section outlines a general protocol for acquiring a ^1H NMR spectrum of a solid organic compound like **7-Bromoquinoline-3-carbonitrile**.

4.1. Materials and Equipment

- **7-Bromoquinoline-3-carbonitrile** sample
- Deuterated solvent (e.g., DMSO-d6)
- NMR tube (5 mm)
- Volumetric flask and pipette
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz)

4.2. Sample Preparation

- Accurately weigh 5-10 mg of the **7-Bromoquinoline-3-carbonitrile** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

4.3. NMR Spectrometer Setup and Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d6).
- Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
- Set the appropriate acquisition parameters for a standard ^1H NMR experiment:
 - Pulse Angle: 30-90 degrees
 - Spectral Width: Typically -2 to 12 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 scans (adjust to improve signal-to-noise ratio)
- Acquire the Free Induction Decay (FID) data.

4.4. Data Processing

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d6 to 2.50 ppm.
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the peak multiplicities and coupling constants to elucidate the proton-proton connectivities.

Data Interpretation and Structural Assignment Workflow

The assignment of the proton signals is based on established principles of NMR spectroscopy, including chemical shifts and coupling patterns.

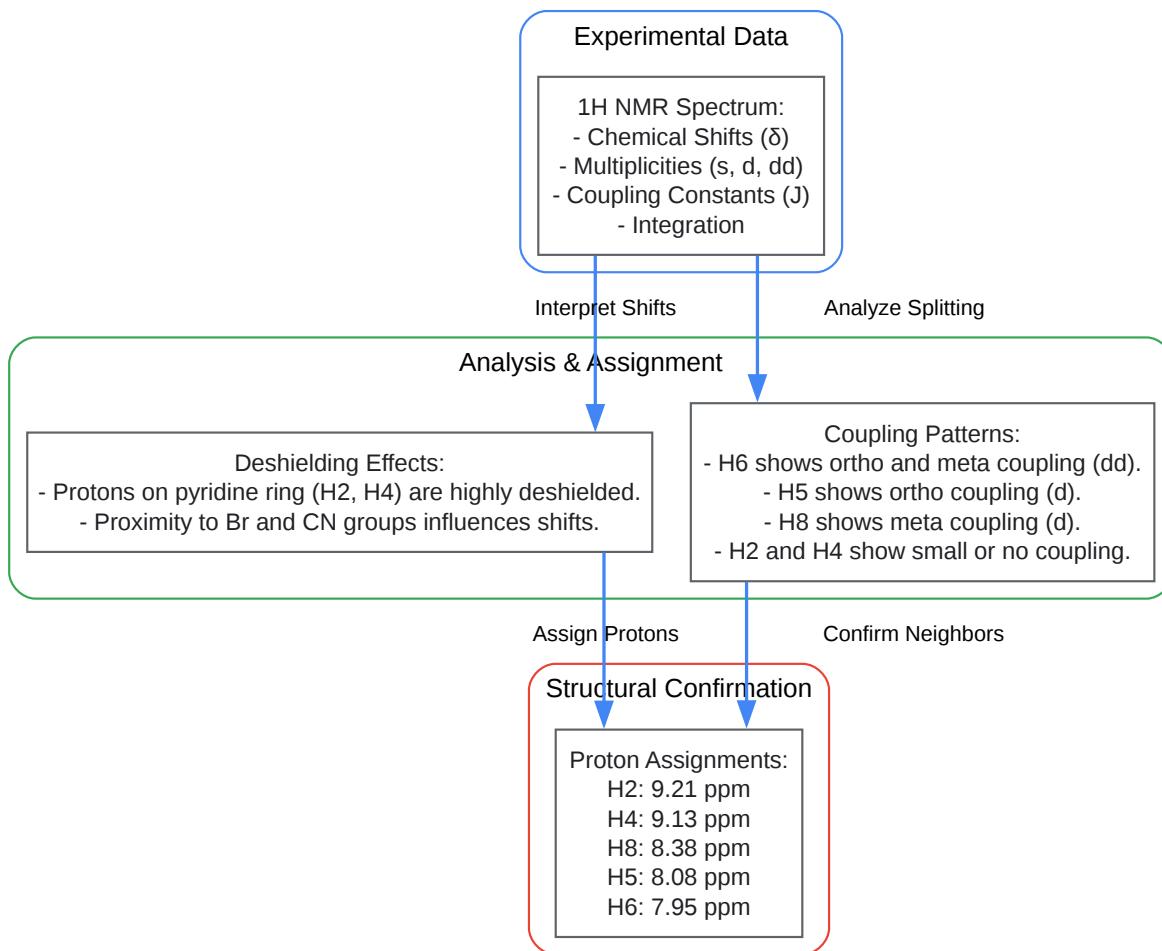
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Figure 2: Workflow for 1H NMR Data Interpretation and Structural Assignment.

- H2 and H4: These protons are on the pyridine ring and are significantly deshielded due to the electron-withdrawing effect of the nitrogen atom and the cyano group, placing them furthest downfield at 9.21 and 9.13 ppm, respectively.[1]
- H8: This proton is adjacent to the nitrogen atom and experiences a deshielding effect, appearing as a doublet at 8.38 ppm due to meta-coupling with H6.[1]

- H5 and H6: These protons are on the benzene ring. H5 at 8.08 ppm appears as a doublet due to ortho-coupling with H6.^[1] H6 at 7.95 ppm is a doublet of doublets due to ortho-coupling with H5 and meta-coupling with H8.^[1]

Conclusion

The ^1H NMR spectrum provides a distinct fingerprint for **7-Bromoquinoline-3-carbonitrile**, enabling its unambiguous identification. The provided data and protocols are essential for quality control in synthesis and for further studies in drug development and materials science, ensuring the structural integrity of the compound.

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References

- 1. echemi.com [echemi.com]
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